2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a carbamoyl group, and a pyrrolidine ring. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the trifluoromethylphenyl carbamoyl intermediate, followed by its reaction with a methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate precursor. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F3N2O4 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19F3N2O4/c1-13-6-8-15(9-7-13)26-11-14(10-19(26)28)20(29)30-12-18(27)25-17-5-3-2-4-16(17)21(22,23)24/h2-9,14H,10-12H2,1H3,(H,25,27) |
InChI Key |
NGDXTSWSVKNTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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